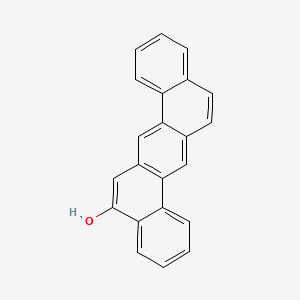
Dibenz(a,h)anthracen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,h)anthracen-5-ol is an organic compound with the chemical formula C22H14O. It is a polycyclic aromatic hydrocarbon (PAH) with five fused benzene rings and a hydroxyl group at the 5th position. This compound is known for its stability and genotoxic properties, as it can intercalate into DNA and cause mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenz(a,h)anthracen-5-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diphenylethylene derivatives can yield this compound. The reaction typically requires a catalyst and high temperatures to facilitate the formation of the polycyclic structure .
Industrial Production Methods
Industrial production of this compound is often achieved through the distillation of coal tar, a byproduct of coal processing. This method involves the separation and purification of the compound from other PAHs present in coal tar .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,h)anthracen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Dibenz(a,h)anthracen-5-ol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its genotoxic effects and its ability to intercalate into DNA, making it a useful tool in genetic and cancer research.
Medicine: Studied for its potential role in the development of cancer therapies, given its ability to induce mutations.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Dibenz(a,h)anthracen-5-ol exerts its effects primarily through intercalation into DNA. This process involves the insertion of the compound between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to mutations, which may result in genotoxic effects and potentially cancer . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenz(a,j)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
Dibenz(a,h)anthracen-5-ol is unique due to its specific structure, which includes a hydroxyl group at the 5th position. This functional group significantly influences its chemical reactivity and biological activity compared to other PAHs. For instance, the presence of the hydroxyl group makes it more reactive in oxidation and substitution reactions .
Propriétés
Numéro CAS |
4002-76-0 |
|---|---|
Formule moléculaire |
C22H14O |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
naphtho[1,2-b]phenanthren-5-ol |
InChI |
InChI=1S/C22H14O/c23-22-13-16-12-20-15(10-9-14-5-1-2-6-17(14)20)11-21(16)18-7-3-4-8-19(18)22/h1-13,23H |
Clé InChI |
BBWOMDVXOOZFBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C(C5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


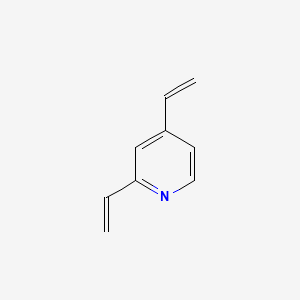
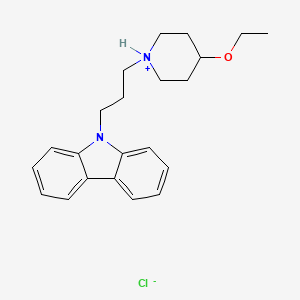
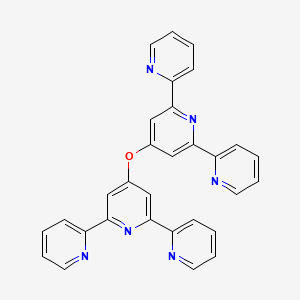
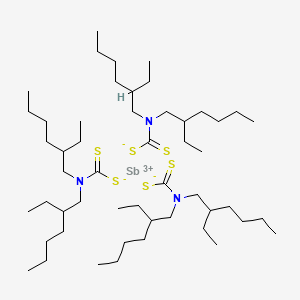
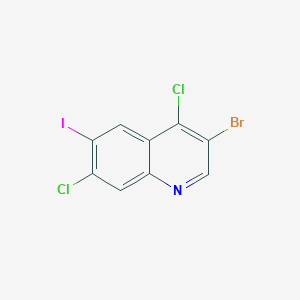

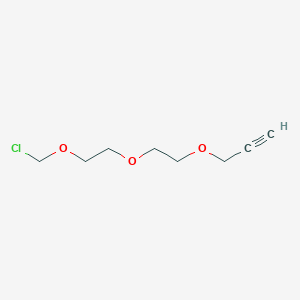
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
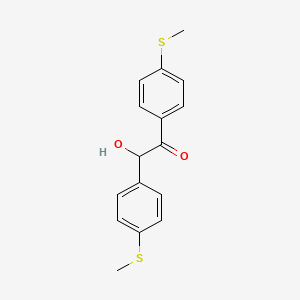
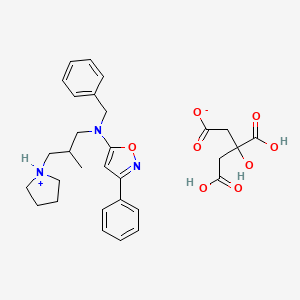

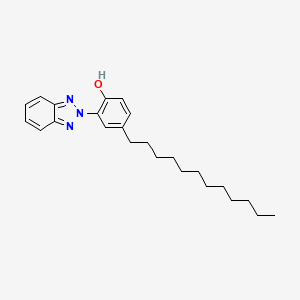
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)

